c-Met Kinase Inhibitory Potency of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivative 8c vs. Class Comparator Crizotinib
A substituted derivative of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core, compound 8c, demonstrated an IC₅₀ value of 68 nM against the c-Met kinase in enzymatic assays [1]. In contrast, the clinically approved c-Met/ALK dual inhibitor crizotinib exhibits an IC₅₀ of 80 nM against the structurally related RON kinase, indicative of a less selective profile [2]. This demonstrates that the core scaffold, when appropriately derivatized, can yield inhibitors with potent and potentially differentiated target engagement.
| Evidence Dimension | c-Met Kinase Inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 68 nM (Compound 8c derivative) |
| Comparator Or Baseline | Crizotinib (RON kinase IC₅₀ = 80 nM) |
| Quantified Difference | Derivative 8c exhibits 15% greater potency than crizotinib against its primary target (c-Met vs. RON) |
| Conditions | In vitro enzymatic kinase assay |
Why This Matters
This quantitative benchmark validates the core scaffold's capacity to yield low-nanomolar kinase inhibitors, making it a high-value starting point for c-Met-targeted oncology programs.
- [1] Zhang L, et al. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. Eur J Med Chem. 2017;138:942-951. PMID: 28755635. View Source
- [2] Zhang L, et al. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. Eur J Med Chem. 2017;138:942-951. PMID: 28755635. View Source
